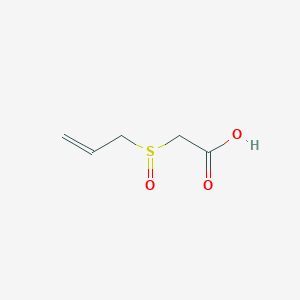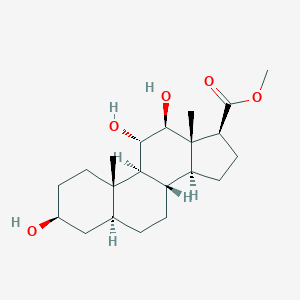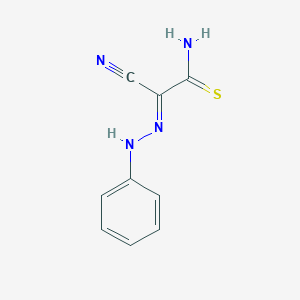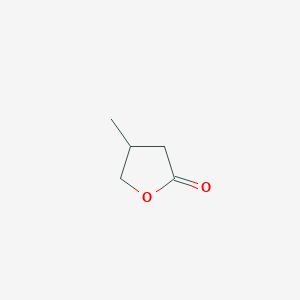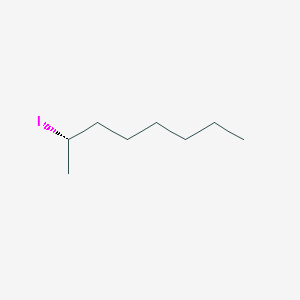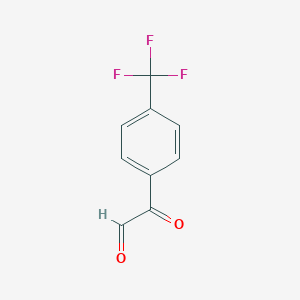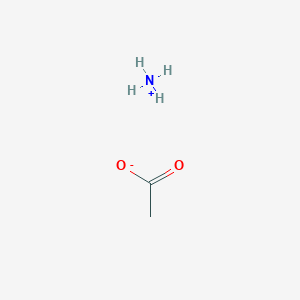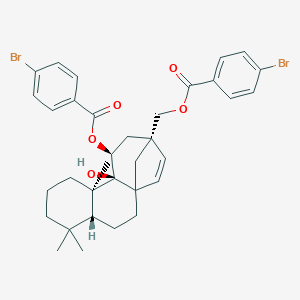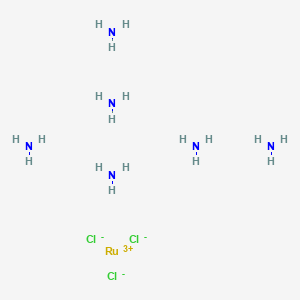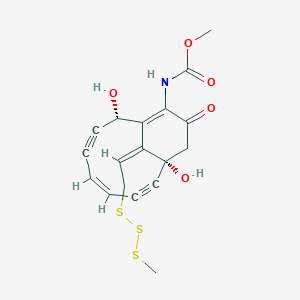
Calicheamicinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calicheamicinone is a natural product derived from the bacterium Micromonospora echinospora. The compound has gained attention due to its potent cytotoxicity and its ability to bind to DNA, making it a valuable tool for scientific research. In
Wissenschaftliche Forschungsanwendungen
Calicheamicinone has been used in a variety of scientific research applications. Its cytotoxicity has made it a valuable tool for cancer research. The compound has been used in studies to investigate the mechanisms of DNA damage and repair, as well as the role of DNA-binding agents in cancer treatment. Calicheamicinone has also been used in studies to investigate the structure and function of DNA.
Wirkmechanismus
Calicheamicinone binds to DNA through its enediyne core, which undergoes a Bergman cyclization to produce reactive oxygen species. These reactive oxygen species cause DNA strand breaks, leading to cell death. Calicheamicinone has a unique mechanism of action compared to other DNA-binding agents, making it a valuable tool for studying DNA damage and repair.
Biochemical and Physiological Effects
Calicheamicinone has been shown to induce apoptosis in cancer cells, making it a potential cancer treatment. However, the compound also has toxic effects on healthy cells. Calicheamicinone has been shown to cause DNA damage and inhibit DNA replication, leading to cell cycle arrest. The compound has also been shown to induce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Calicheamicinone has several advantages for lab experiments. Its potent cytotoxicity allows for the investigation of DNA damage and repair mechanisms. The compound's unique mechanism of action also makes it a valuable tool for studying DNA-binding agents. However, calicheamicinone's toxicity can be a limitation for lab experiments. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for calicheamicinone research. One potential direction is the development of calicheamicinone derivatives with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential as a cancer treatment. Finally, calicheamicinone could be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases.
Conclusion
Calicheamicinone is a powerful tool for scientific research due to its potent cytotoxicity and unique mechanism of action. The compound has been used in studies to investigate DNA damage and repair mechanisms, as well as the structure and function of DNA. While calicheamicinone's toxicity can be a limitation for lab experiments, its potential as a cancer treatment and its role in aging and age-related diseases make it a valuable area of research for the future.
Synthesemethoden
Calicheamicinone is typically isolated from the fermentation broth of M. echinospora. However, the low yield of this method has led to the development of total synthesis strategies. The first total synthesis of calicheamicinone was reported in 2001 by scientists at the University of California, Berkeley. The synthesis involves 25 steps and has a yield of 0.5%.
Eigenschaften
CAS-Nummer |
126629-10-5 |
|---|---|
Molekularformel |
C18H17NO5S3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
methyl N-[(1R,4Z,8S,13Z)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C18H17NO5S3/c1-24-17(22)19-16-14(21)11-18(23)9-6-4-3-5-7-13(20)15(16)12(18)8-10-26-27-25-2/h3-4,8,13,20,23H,10-11H2,1-2H3,(H,19,22)/b4-3-,12-8-/t13-,18-/m0/s1 |
InChI-Schlüssel |
KSPGUBODGVOTHI-XRJAHZOWSA-N |
Isomerische SMILES |
COC(=O)NC1=C\2[C@H](C#C/C=C\C#C[C@@](/C2=C\CSSSC)(CC1=O)O)O |
SMILES |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
Kanonische SMILES |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
Synonyme |
calicheamicinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



